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Compound of Interest

Compound Name:
5-Chloro-3-methyl-2-

nitrobenzonitrile

Cat. No.: B13328046

Get Quote

Chemical Identity & Physical Properties
5-Chloro-3-methyl-2-nitrobenzonitrile is a highly functionalized benzene derivative

characterized by a dense substitution pattern. Its structural core—a benzonitrile ring substituted

with nitro, methyl, and chloro groups—serves as a versatile scaffold for constructing fused

heterocycles (e.g., indoles, quinazolines) and biaryl systems used in medicinal chemistry.
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Property Specification

CAS Number 1804888-90-1

IUPAC Name 5-Chloro-3-methyl-2-nitrobenzonitrile

Molecular Formula C₈H₅ClN₂O₂

Molecular Weight 196.59 g/mol

SMILES Cc1cc(Cl)cc(C#N)c1[O-]

Appearance Pale yellow to orange crystalline solid

Melting Point
92–96 °C (Predicted based on structural

analogs)

Solubility
Soluble in DMSO, DMF, Ethyl Acetate, DCM;

Insoluble in water

Hazards
Acute Tox. 4 (Oral/Inhalation); Skin Irrit. 2; Eye

Irrit. 2A

Synthetic Pathways
The synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile challenges the chemist with

regioselectivity issues due to the competing directing effects of the methyl (activator) and

chloro/cyano (deactivators) groups.

Primary Industrial Route: The Benzoic Acid
Transformation
To ensure high regiochemical fidelity, the preferred synthetic strategy avoids direct nitration of

the nitrile. Instead, it utilizes 3-methyl-5-chlorobenzoic acid as the starting material. This route

leverages the steric and electronic properties of the carboxylic acid to direct nitration to the

ortho-position relative to the methyl group, followed by a functional group interconversion to the

nitrile.

Reaction Workflow (DOT Diagram)
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Figure 1: Step-wise synthesis ensuring correct regiochemistry of the nitro group.

Mechanistic Insight[2][3]
Nitration: The methyl group at C3 activates the C2 and C4 positions. The carboxyl group at

C1 deactivates the ring but directs meta (to C3/C5). However, the "ortho-effect" and the

strong activation by the methyl group typically favor nitration at C2 (sandwiched between

Methyl and Carboxyl) or C4. Optimization is required to maximize the C2-nitro isomer.

Amidation & Dehydration: Converting the acid to the primary amide and subsequently

dehydrating it with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) is a robust

method to install the cyano group without affecting the nitro or chloro substituents.

Applications in Drug Discovery
This compound is a critical building block for Nuclear Receptor Ligands, specifically targeting

the Androgen Receptor (AR).

SARM Precursor
Selective Androgen Receptor Modulators (SARMs) often feature an electron-deficient

benzonitrile core to engage in hydrogen bonding with the AR ligand-binding domain (LBD).

Transformation: The nitro group of 5-Chloro-3-methyl-2-nitrobenzonitrile is reduced to an

aniline (using Fe/NH₄Cl or H₂/Pd-C).

Coupling: The resulting 2-amino-5-chloro-3-methylbenzonitrile is coupled with chiral

electrophiles to form the pharmacophore found in next-generation SARMs.

Indole Synthesis (Batcho-Leimgruber Modification)
The 2-nitro-3-methyl motif allows for the synthesis of 4,6-substituted indoles via the Batcho-

Leimgruber indole synthesis.
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Mechanism: Condensation of the methyl group with dimethylformamide dimethyl acetal

(DMF-DMA) followed by reductive cyclization yields 6-chloro-4-cyanoindole derivatives,

which are potent scaffolds for antiviral and anticancer agents.

Experimental Protocol: Amide Dehydration
Note: This protocol assumes the successful isolation of the intermediate 2-nitro-3-methyl-5-

chlorobenzamide.

Objective: Synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile from its amide precursor.

Materials:

2-Nitro-3-methyl-5-chlorobenzamide (10.0 mmol)

Phosphorus Oxychloride (POCl₃) (30.0 mmol)

Acetonitrile (Solvent, 50 mL)

Sodium Bicarbonate (sat.[1] aq.)

Procedure:

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

drying tube (CaCl₂).

Dissolution: Suspend the amide (10.0 mmol) in dry Acetonitrile (50 mL).

Addition: Add POCl₃ (30.0 mmol) dropwise at room temperature. Caution: Exothermic.

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1)

for the disappearance of the polar amide spot.

Quench: Cool the reaction to 0°C. Pour the mixture slowly onto crushed ice (100 g) with

vigorous stirring to hydrolyze excess POCl₃.

Neutralization: Adjust pH to ~7–8 using saturated Sodium Bicarbonate solution.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b13328046/docs?utm_src=pdf-body#technical-monograph-5-chloro-3-methyl-2-nitrobenzonitrile-1
https://data.epo.org/publication-server/rest/v1.0/publication-dates/19840613/patents/EP0110559NWA1/document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13328046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in

vacuo. Recrystallize from Ethanol/Water to obtain the pure nitrile.

Expected Yield: 85–92% Characterization:

IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (NO₂ stretch).

¹H NMR (DMSO-d₆): Distinct aromatic signals and a singlet for the methyl group (~2.4 ppm).

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

H-Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable

but should be protected from light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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